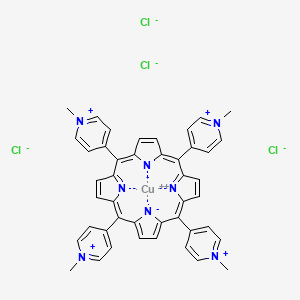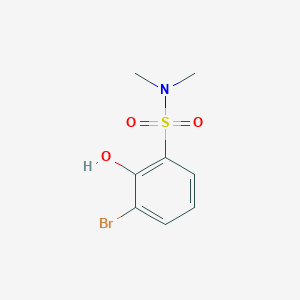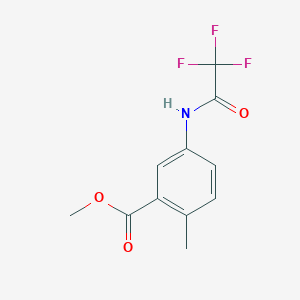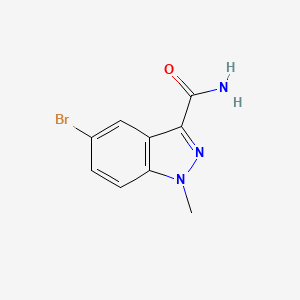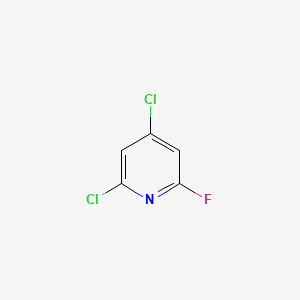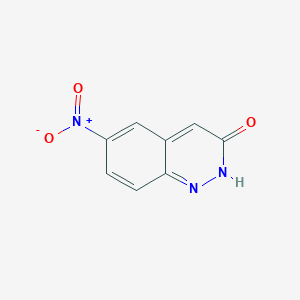
Bis-(Boc-Gly-amido-propane)-PEG3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(Boc-Gly-amido-propane)-PEG3: is a synthetic compound that combines the properties of polyethylene glycol (PEG) with protective groups and glycine derivatives. This compound is often used in biochemical and pharmaceutical research due to its unique chemical properties, which include solubility in water and the ability to form stable conjugates with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(Boc-Gly-amido-propane)-PEG3 typically involves the following steps:
Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Amidation: The protected glycine is then reacted with 1,3-diaminopropane to form the amido-propane intermediate.
PEGylation: The intermediate is conjugated with polyethylene glycol (PEG3) under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amido-propane moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the Boc-protected glycine.
Substitution: Nucleophilic substitution reactions can take place at the amido-propane linkage.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the amido-propane moiety.
Reduction Products: Reduced forms of the Boc-protected glycine.
Substitution Products: Substituted derivatives at the amido-propane linkage.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Acts as a linker in the formation of bioconjugates.
Biology:
- Utilized in the modification of proteins and peptides to enhance their stability and solubility.
- Employed in the development of drug delivery systems.
Medicine:
- Investigated for its potential in targeted drug delivery.
- Used in the formulation of biocompatible materials for medical implants.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of advanced materials with specific properties.
作用機序
Molecular Targets and Pathways: The mechanism of action of Bis-(Boc-Gly-amido-propane)-PEG3 involves its ability to form stable conjugates with other molecules, thereby altering their physical and chemical properties. The PEG moiety enhances solubility and biocompatibility, while the Boc-protected glycine provides stability and prevents premature reactions.
類似化合物との比較
Bis-(Boc-Gly-amido-ethane)-PEG3: Similar structure but with an ethane linker instead of propane.
Bis-(Boc-Gly-amido-butane)-PEG3: Similar structure but with a butane linker instead of propane.
Bis-(Boc-Gly-amido-propane)-PEG2: Similar structure but with a shorter PEG chain.
Uniqueness: Bis-(Boc-Gly-amido-propane)-PEG3 is unique due to its specific combination of a propane linker and a PEG3 chain, which provides a balance of flexibility, solubility, and stability that is advantageous in various applications.
特性
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(31)27-17-19(29)25-9-7-11-33-13-15-35-16-14-34-12-8-10-26-20(30)18-28-22(32)37-24(4,5)6/h7-18H2,1-6H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJREFZFBQWQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)benzoic acid](/img/structure/B8133675.png)

